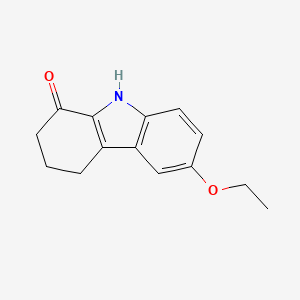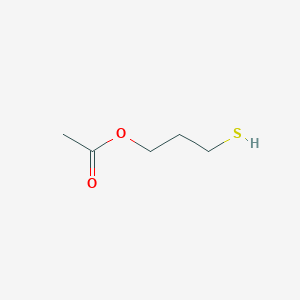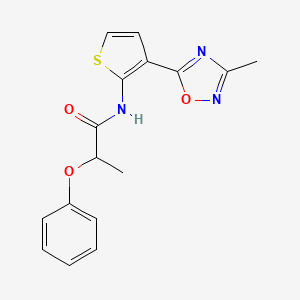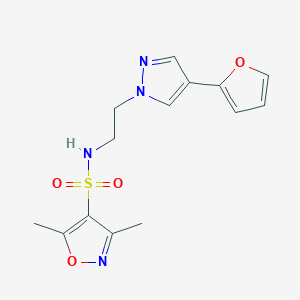
S-(4-chlorophenyl) chloromethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-chlorophenyl) chloromethanethioate (SCCM) is an organochlorine compound used in various scientific research applications. It is a derivative of chloromethane and is composed of sulfur, chlorine, and carbon atoms. SCCM is primarily used in laboratory experiments as a reagent to synthesize other compounds, and it also has a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Electrochemical Degradation of Organic Pollutants
Studies have demonstrated the effectiveness of novel electrodes, such as the nickel-antimony doped tin oxide electrode, for the electrochemical degradation of organic pollutants, including 4-chlorophenol. This research highlights the potential for applying electrochemical methods to degrade toxic organic compounds efficiently, suggesting a possible application area for related chemicals like S-(4-chlorophenyl) chloromethanethioate in pollutant degradation processes (Wang et al., 2006).
Photocatalytic Water Detoxification
Another application area is the photocatalytic detoxification of water containing organic pollutants such as 4-chlorophenol. Research comparing various industrial TiO2 catalysts in the solar photocatalytic detoxification of water has shown effective degradation of 4-CP, indicating the role that related compounds might play in enhancing photocatalytic processes for water treatment (Guillard et al., 1999).
Enhanced Adsorption for Water Treatment
Further research has explored the use of modified montmorillonite as a low-cost adsorbent for 4-chlorophenol, showcasing the potential of chemically modified materials in improving the adsorption efficiency for the removal of toxic compounds from aqueous solutions. This insight could guide the development of new materials for the adsorption of related compounds like this compound in environmental cleanup efforts (Nourmoradi et al., 2016).
Catalytic and Piezocatalytic Degradation
Research into the catalytic and piezocatalytic degradation of 4-CP has shown promising results in the effective degradation and dechlorination of this pollutant, highlighting the potential for similar applications in the degradation of this compound. The generation of active species such as hydroxyl radicals has been identified as a key mechanism, suggesting a research direction for the catalytic degradation of similar compounds (Lan et al., 2017).
Propiedades
IUPAC Name |
S-(4-chlorophenyl) chloromethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2OS/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPSYCACCNXGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13606-10-5 |
Source


|
| Record name | S-(4-CHLOROPHENYL) CHLOROTHIOLFORMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

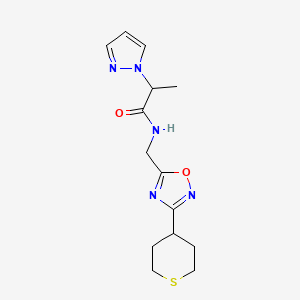
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2703182.png)

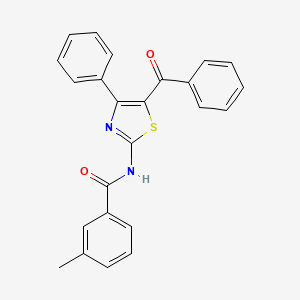
![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2703189.png)
![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)
